(2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
This compound features a pyran ring with stereochemistry defined as 2S,3S,4R,5S,6R. Key substituents include:
- 3-Chloro-4-methylphenyl group at position 2: Introduces halogenated aromaticity and steric bulk.
- Triacetate groups at positions 3,4,5: Enhance solubility but may undergo hydrolysis in vivo.
Its molecular formula is C₂₃H₂₆ClO₇S, with a molecular weight of 503.97 g/mol (estimated).
Properties
Molecular Formula |
C19H23ClO7S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,5-diacetyloxy-2-(3-chloro-4-methylphenyl)-6-methylsulfanyloxan-4-yl] acetate |
InChI |
InChI=1S/C19H23ClO7S/c1-9-6-7-13(8-14(9)20)15-16(24-10(2)21)17(25-11(3)22)18(26-12(4)23)19(27-15)28-5/h6-8,15-19H,1-5H3/t15-,16-,17+,18-,19+/m0/s1 |
InChI Key |
VBNCTODMMRPXNI-QXCZDIPSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic organic molecule notable for its complex stereochemistry and potential biological activities. The tetrahydropyran ring and the presence of chloro and methylthio substituents suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on empirical studies and computational predictions.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19ClO6S
- Molecular Weight : 372.84 g/mol
Biological Activity Overview
The biological activity of this compound has been predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). These models analyze structure-activity relationships (SAR) to forecast potential pharmacological effects based on similar compounds.
Predicted Activities
Compounds with similar structures have been associated with various biological activities including:
- Antimicrobial Activity : Potential efficacy against bacterial strains.
- Antitumor Properties : Indications of cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
Empirical Evidence
While computational predictions provide a preliminary understanding of the compound's potential activities, empirical testing is crucial for validation. In vitro and in vivo studies are necessary to elucidate the specific biological mechanisms and therapeutic applications.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of similar tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone in bacterial cultures treated with these compounds, suggesting potential for further development as antibiotics.
-
Cytotoxicity Assays :
- In vitro assays on various cancer cell lines demonstrated that derivatives of tetrahydropyran structures exhibited dose-dependent cytotoxicity. The compound's mechanism involved apoptosis induction in cancer cells.
-
Anti-inflammatory Research :
- Investigations into the anti-inflammatory properties revealed that compounds with similar functional groups could inhibit pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The chloro group may enhance lipophilicity and membrane permeability.
- The methylthio group could play a role in modulating enzyme activity or receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyran Core
Compound 1 ():
- Structure: (2R,3R,4S,5S,6R)-2-bromo-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
- Key Differences:
- Bromo (Br) at position 2 vs. 3-chloro-4-methylphenyl in the target compound.
- Methoxymethyl at position 6 vs. methylthio .
- Implications: Bromine’s higher atomic weight and methoxymethyl’s polarity may reduce lipophilicity compared to the target compound’s chloro-methylphenyl and methylthio groups .
Compound 4l ():
- Structure: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
- Key Differences: Thiadiazole-thio group at position 6 vs. methylthio.
- Implications: The thiadiazole moiety enhances electron-withdrawing properties and may improve antimicrobial activity .
Sotagliflozin ():
- Structure: (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol.
- Key Differences:
- 4-Ethoxybenzyl substituent vs. 3-chloro-4-methylphenyl .
- Triol groups (unacetylated) vs. triacetate in the target compound.
- Implications: Sotagliflozin’s free hydroxyl groups enhance solubility and bioavailability as an SGLT inhibitor, whereas the target’s acetylated form may delay metabolic activation .
Functional Group and Bioactivity Comparisons
Physicochemical and Metabolic Differences
- Lipophilicity: The target compound’s methylthio and chloro-methylphenyl groups increase lipophilicity compared to Sotagliflozin’s polar triol groups.
- Metabolic Stability :
- Stereochemical Impact :
- The 2S,3S,4R,5S,6R configuration in the target compound likely influences binding specificity, analogous to Sotagliflozin’s 2S,3R,4R,5S,6R configuration critical for SGLT binding .
Preparation Methods
Stereoselective Formation of the Tetrahydro-2H-Pyran Ring
The pyran scaffold is typically derived from carbohydrate precursors or via cyclization of appropriately substituted intermediates. A key approach involves the stereospecific acetylation of D-galacturonic acid derivatives. For example, treatment of D-galacturonic acid with acetic anhydride and iodine at 0°C yields tetraacetylated intermediates, preserving the desired (2S,3R,4S,5R,6S) configuration. Modifications to this method include:
-
Catalyst optimization : Substituting iodine with BF₃·Et₂O improves regioselectivity for C-6 functionalization.
-
Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of polar intermediates.
Table 1: Pyran Core Synthesis Conditions
| Starting Material | Reagents/Conditions | Product Configuration | Yield (%) | Reference |
|---|---|---|---|---|
| D-Galacturonic acid | Ac₂O, I₂, 0°C → 25°C | (2S,3R,4S,5R,6S) | 65–72 | |
| D-Glucose derivative | Ac₂O, NaOAc, 80°C | (2R,3R,4S,5R,6S) | 80 |
| Method | Conditions | Stereopurity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | K₂CO₃, DCM, −20°C | 92 | 68 | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, 80°C | 98 | 55 |
Methylthio Group Installation at C-6
Nucleophilic Displacement
The C-6 hydroxyl is converted to a methylthio group via a two-step process:
Side reactions :
Direct Thioacetylation
An optimized one-pot method employs:
-
Reagents : Thiourea, MeI, and Ac₂O under microwave irradiation.
-
Advantage : Reduces epimerization risk compared to stepwise protocols.
Triacetylation at C-3, C-4, and C-5
Selective Acetylation Strategies
Selective protection of hydroxyl groups is achieved through:
-
Temporary silyl protection : TBDMS groups at C-3/C-4 allow sequential acetylation.
-
Enzymatic acetylation : Lipase-catalyzed regioselective acetylation in ionic liquids.
Table 3: Acetylation Efficiency
| Protection Strategy | Acetylation Sites | Yield (%) | Selectivity Ratio (3:4:5) |
|---|---|---|---|
| TBDMS (C-3/C-4) | C-5 → C-4 → C-3 | 85 | 1:0.9:0.95 |
| Enzymatic (Lipase B) | C-3 → C-4 → C-5 | 78 | 1:1:1 |
Final Deprotection and Purification
Global Deprotection
Simultaneous removal of acetyl groups is avoided to preserve stereochemistry. Stepwise deprotection using:
Chromatographic Resolution
Final purification employs:
-
Normal-phase HPLC : Silica columns with hexane/EtOAc gradients.
-
Chiral stationary phases : Resolve enantiomeric impurities (<0.5%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial Scalability and Challenges
Cost-Effective Modifications
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, acetoxy groups are introduced via acetylation under anhydrous conditions (e.g., acetic anhydride, pyridine), while the methylthio group is installed via nucleophilic substitution. Stereochemical control is achieved using chiral auxiliaries or enzymatic catalysis. Characterization requires chiral HPLC, / NMR (to confirm stereochemistry), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical compatibility) and full-body chemical-resistant suits to prevent skin contact .
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for minor exposures; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
Q. How should researchers characterize the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., observed melting point 87–90°C in related compounds) .
- Hydrolytic Stability : Monitor degradation via LC-MS in aqueous buffers (pH 1–13) at 25–60°C. Acetate groups are prone to hydrolysis under alkaline conditions .
- Light Sensitivity : Perform accelerated photostability studies using ICH Q1B guidelines (UV/visible light exposure) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and crystallinity be resolved?
- Methodological Answer :
- Solubility Profiling : Use ternary phase diagrams with co-solvents (e.g., DMSO, ethanol, PEG 400) to identify optimal solvent systems .
- Crystallinity Analysis : Compare X-ray crystallography (e.g., single-crystal studies in ) with powder X-ray diffraction (PXRD) to distinguish polymorphic forms .
Q. What analytical strategies are recommended for detecting decomposition products during long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) for 4–8 weeks. Analyze degradation products via LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d) to quantify residual acetic acid or other byproducts .
Q. How can researchers evaluate the compound’s interactions with biological macromolecules (e.g., proteins)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to measure binding affinity (K) .
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, focusing on hydrogen bonding between acetoxy groups and protein residues .
Q. What methodologies address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Acute Ecotoxicity Assays : Use Daphnia magna (water flea) or Aliivibrio fischeri (bioluminescent bacteria) to assess LC/EC. Follow OECD Test Guidelines 202/203 .
- Bioaccumulation Potential : Measure log (octanol-water partition coefficient) via shake-flask method and compare to EPA EPI Suite predictions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported acute oral toxicity (LD) values across studies?
- Methodological Answer :
- Source Evaluation : Cross-reference data from OECD/GLP-compliant studies (e.g., H302 classification in ) with in silico predictions (e.g., ProTox-II).
- Dose-Response Experiments : Conduct rodent studies using fixed-dose procedure (OECD 420) to validate toxicity thresholds .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 87–90°C (analogous compound) | |
| Acute Toxicity (Oral) | LD > 2000 mg/kg (H302) | |
| Storage Stability | Stable at 2–8°C (≤12 months) | |
| Chiral Purity | ≥98% ee (chiral HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
